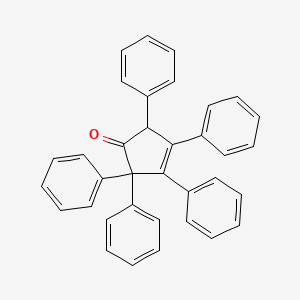![molecular formula C16H22N4O4 B14689761 N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline CAS No. 27853-78-7](/img/structure/B14689761.png)
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline is a chemical compound with the molecular formula C16H22N4O4 and a molecular weight of 334.37 g/mol . This compound is also known by its systematic name, (1E)-2-Isopropyl-5-methylcyclohexanone (2,4-dinitrophenyl)hydrazone . It is characterized by the presence of a cyclohexylidene group, a dinitroaniline moiety, and an isopropyl substituent.
Métodos De Preparación
The synthesis of N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2-isopropyl-5-methylcyclohexanone with 2,4-dinitrophenylhydrazine . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Aplicaciones Científicas De Investigación
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline can be compared with other similar compounds such as:
Menthone (2,4-dinitrophenyl)hydrazone: Similar in structure but lacks the isopropyl substituent.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2,4-dinitrophenyl)hydrazone: Similar in structure but differs in the position of the substituents.
Propiedades
Número CAS |
27853-78-7 |
|---|---|
Fórmula molecular |
C16H22N4O4 |
Peso molecular |
334.37 g/mol |
Nombre IUPAC |
N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H22N4O4/c1-10(2)13-6-4-11(3)8-15(13)18-17-14-7-5-12(19(21)22)9-16(14)20(23)24/h5,7,9-11,13,17H,4,6,8H2,1-3H3 |
Clave InChI |
KOPXDHJXCKPXDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



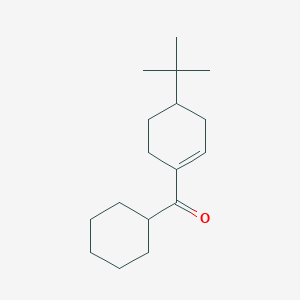


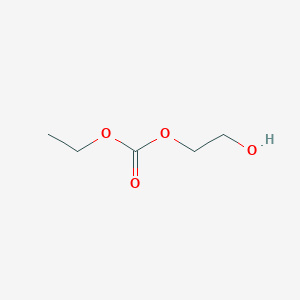
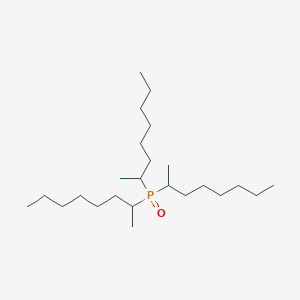

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

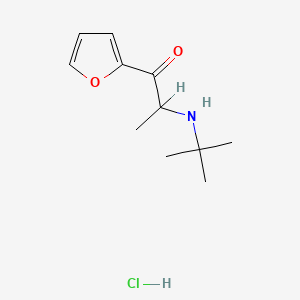
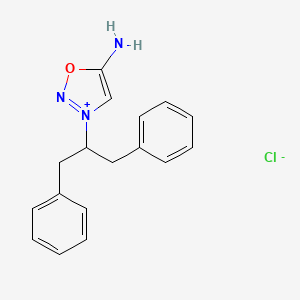
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)

